![molecular formula C13H24N2O2 B1481136 (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-3-yl)methanone CAS No. 2098011-58-4](/img/structure/B1481136.png)
(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-3-yl)methanone
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and chemical stability.Scientific Research Applications
Drug Discovery
Piperidine derivatives are pivotal in the production of drugs, showing various important pharmacophoric features used in different therapeutic applications .
Synthesis of Substituted Piperidines
Recent literature indicates advances in intra- and intermolecular reactions leading to the formation of substituted piperidines .
Development of Spiropiperidines
Spiropiperidines, which are a type of condensed piperidine, have been synthesized for potential use in medicinal chemistry .
Creation of Piperidinones
Piperidinones are another derivative that can be synthesized from piperidine, potentially useful in various chemical applications .
Biological Evaluation
Piperidine amide derivatives have been synthesized and evaluated for biological activity, indicating potential for therapeutic use .
Pharmacological Research
The pharmacological properties of piperidine derivatives make them candidates for further research into their therapeutic potential .
Mechanism of Action
For biologically active compounds, this involves studying how the compound interacts with biological systems. It includes its targets (such as proteins or DNA), its effects, and its metabolic pathway.
Safety and Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes safety precautions for handling and storage.
Future Directions
properties
IUPAC Name |
(3-ethyl-4-hydroxypiperidin-1-yl)-piperidin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-10-9-15(7-5-12(10)16)13(17)11-4-3-6-14-8-11/h10-12,14,16H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQERHCNNDIORHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-3-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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